Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate
Description
Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate is a heterocyclic compound featuring a thieno[3,4-c]pyrrol ring system with a dioxo moiety and a tert-butyl carbamate substituent.
Properties
IUPAC Name |
tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-7-12-6-13-4-9(12)5-19(16,17)8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMPGAXDAQJQV-CABZTGNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CNCC1CS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]12CNC[C@H]1CS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate is a synthetic compound with a complex thieno[3,4-c]pyrrole structure. Its biological activity has garnered interest in various fields including medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl (3aR,6aS)-2,2-dioxo-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate. Its molecular formula is with a molecular weight of 270.38 g/mol. The structure includes a thieno[3,4-c]pyrrole core which contributes to its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity related to neurotransmission or other cellular signaling processes.
- Antioxidant Properties : The presence of sulfur in its structure may confer antioxidant properties that protect cells from oxidative stress.
Antimicrobial Activity
Studies have reported that similar thieno[3,4-c]pyrrole compounds exhibit antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays on cancer cell lines demonstrated cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 10 µM
These results indicate potential for further investigation into its use as an anticancer agent.
Neuroprotective Effects
Research has also explored the neuroprotective effects of related compounds in models of neurodegeneration. The thieno[3,4-c]pyrrole structure may help in reducing neuronal apoptosis and inflammation.
Case Studies and Research Findings
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicated favorable absorption and distribution profiles.
- Combination Therapy : Some studies have investigated the effects of combining this compound with traditional antibiotics to enhance efficacy against resistant bacterial strains.
- Toxicity Assessment : Toxicological studies are crucial for evaluating safety profiles. Initial assessments show low toxicity at therapeutic doses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
A. Hexahydropyrrolo[3,4-c]pyrrole Derivatives
- Compound 24 (): Features a benzo[d][1,2,3]triazole-5-carbonyl substituent on a hexahydropyrrolo[3,4-c]pyrrole core. This electron-deficient aromatic group may enhance target binding specificity compared to the dioxo-thieno system in the target compound .
B. Octahydrocyclopenta[c]pyrrol Derivatives
- CAS 1037367-46-6 (): Shares the tert-butyl carbamate group but lacks the dioxo moiety, instead featuring an octahydrocyclopenta[c]pyrrol ring. This structural difference may reduce polarity and alter metabolic stability .
- CAS 1354006-78-2 (): A stereoisomer with the same molecular formula (C₁₂H₂₂N₂O₂) but a cyclopenta[b]pyrrol system. Stereochemical variations could influence receptor binding kinetics .
C. Ethyl Ester Analogues
Pharmacological and Physicochemical Properties
*Inferred from analogs.
Key Observations:
- Enzyme Inhibition : Compound 24 demonstrated potent ATX inhibition (IC₅₀ = 12 nM) due to its benzo-triazole group, suggesting that substituent choice significantly impacts activity . The target compound’s dioxo group may offer similar or distinct interactions.
- Solubility : The ethyl ester derivative () likely has higher solubility than tert-butyl analogs, but its hydrochloride salt form may limit tissue penetration .
Stereochemical and Conformational Differences
- Stereoisomers : and highlight compounds with rel-(3aR,5S,6aS) configurations. These stereochemical nuances can drastically alter binding to chiral biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
